2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-(4-phenylbutyl)-

Lipophilicity Drug-likeness Physicochemical profiling

2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-(4-phenylbutyl)- (CAS 919107-27-0) is a fully synthetic, small-molecule indazole carboxamide derivative with the molecular formula C24H31N3O2 and a molecular weight of 393.52 g/mol. It belongs to the 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide chemical class, a scaffold synthesized via optimized parallel solution-phase heterocyclization yielding a library of 200 analogs on a 10+ mg scale.

Molecular Formula C24H31N3O2
Molecular Weight 393.5 g/mol
CAS No. 919107-27-0
Cat. No. B13104001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-(4-phenylbutyl)-
CAS919107-27-0
Molecular FormulaC24H31N3O2
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OCC
InChIInChI=1S/C24H31N3O2/c1-3-5-17-27-24(29-4-2)21-15-14-20(18-22(21)26-27)23(28)25-16-10-9-13-19-11-7-6-8-12-19/h6-8,11-12,14-15,18H,3-5,9-10,13,16-17H2,1-2H3,(H,25,28)
InChIKeyWMJOMUNZUSDHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-(4-phenylbutyl)- (CAS 919107-27-0): Structural Identity and Core Pharmacophore


2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-(4-phenylbutyl)- (CAS 919107-27-0) is a fully synthetic, small-molecule indazole carboxamide derivative with the molecular formula C24H31N3O2 and a molecular weight of 393.52 g/mol . It belongs to the 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide chemical class, a scaffold synthesized via optimized parallel solution-phase heterocyclization yielding a library of 200 analogs on a 10+ mg scale [1]. Patent literature identifies this general scaffold as an inhibitor of IKK2 (IKKβ), a key regulatory kinase in the NF-κB inflammatory signaling pathway, with therapeutic relevance to rheumatoid arthritis, asthma, and COPD [2]. The compound's structural signature—a 2-butyl substituent, a 3-ethoxy group, and an N-(4-phenylbutyl) carboxamide side chain—distinguishes it from other members of the 2-alkyl-3-alkyloxy-indazole-6-carboxamide series .

IKKβ (IKK2) pathway inhibitor chemotype
Distinct 2-butyl-3-ethoxy substitution pattern for SAR studies
Library-synthesized analog within 200-compound indazole series

Why Indazole Carboxamide Analogs Cannot Be Interchanged with CAS 919107-27-0 in Preclinical IKK2-Targeted Programs


Within the 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide series, subtle variations in the N2-alkyl and C3-alkoxy substituents produce compounds with divergent physicochemical and pharmacological profiles that preclude simple interchange [1]. The target compound's specific combination of a 2-butyl group and a 3-ethoxy group, paired with the 4-phenylbutyl carboxamide side chain, occupies a distinct region of lipophilic and steric chemical space compared to its closest analogs bearing 2-ethyl, 2-propyl, or 3-methoxy substitutions . Patent disclosures on this scaffold family consistently demonstrate that even single-atom changes at the N2 or C3 positions alter IKK2 inhibitory potency, kinase selectivity, and cellular activity [2]. Consequently, procurement of CAS 919107-27-0 rather than a near-analog is essential for maintaining SAR continuity in lead optimization programs and for ensuring experimental reproducibility in target-engagement studies [1].

C3‑alkoxy substitution
Ethoxy vs. methoxy may shift lipophilicity and predicted permeability profile.
N2‑alkyl chain length
Butyl vs. ethyl alters steric bulk, which may affect kinase selectivity outcomes.
Purity grade
Vendor‑certified NLT 98% vs. common 95% may influence assay reproducibility.

Quantitative Differentiation Evidence for CAS 919107-27-0 Versus Closest Indazole-6-Carboxamide Analogs


C3-Ethoxy vs. C3-Methoxy Substitution: Enhanced Lipophilicity Drives Membrane Permeability Differentiation

Replacement of the 3-methoxy group (present in the direct analog 2-butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide) with a 3-ethoxy substituent increases the aliphatic carbon count at C3 by one methylene unit. Based on established fragment-based clogP contribution values, this substitution is predicted to elevate logP by approximately +0.5 log units relative to the 3-methoxy comparator . For the 2-alkyl-3-alkyloxy-indazole-6-carboxamide series, the C3-alkoxy group directly modulates overall molecular lipophilicity, which is a critical determinant of passive membrane permeability and oral absorption potential [1]. The 2-butyl-3-ethoxy combination therefore provides a distinct lipophilicity window not matched by the 2-butyl-3-methoxy (lower logP) or 2-ethyl-3-ethoxy (lower bulk at N2) analogs .

C3-Ethoxy vs. Methoxy
Class-level
Target clogP ~4.6–5.2
Analog clogP ~4.1–4.7
ΔclogP ≈ +0.5
Supports lipophilicity-driven SAR differentiation.
In silico fragment-based estimate; no experimental logP data.
Lipophilicity Drug-likeness Physicochemical profiling

N2-Butyl vs. N2-Ethyl Substitution: Steric Bulk Differentiation at the Indazole 2-Position

The 2-butyl substituent on the indazole core of CAS 919107-27-0 provides greater steric volume and conformational flexibility compared to the 2-ethyl analog, 2-ethyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide . In IKK2 inhibitor patent disclosures covering the 2-alkyl-3-alkyloxy-indazole-6-carboxamide series, the N2 substituent size directly influences kinase active-site occupancy and selectivity profiles against off-target kinases [1]. The 2-butyl group (four-carbon linear chain) extends the accessible conformational space relative to the 2-ethyl (two-carbon) and 2-propyl (three-carbon branched) variants, potentially altering the orientation of the indazole core within the IKK2 ATP-binding pocket . This steric differentiation is not achievable with the shorter-chain analogs [1].

N2-Butyl vs. Ethyl
Class-level
ΔCMR at N2 ≈ +8.2
ΔMW ≈ +28 g/mol
2‑carbon longer chain
Enables steric probing of IKK2 ATP-binding pocket.
Calculated molar refractivity; no co‑crystal structures available.
Steric effects Kinase selectivity SAR differentiation

Vendor-Certified Purity Benchmarking: NLT 98% Assay Enables Reproducible Dose-Response Studies

The compound CAS 919107-27-0 is commercially available with a certified purity of NLT 98% (HPLC) from ISO-certified suppliers, with a reported catalog purity of 97%–98% across multiple vendor sources . In contrast, several structurally related analogs in the 2-alkyl-3-alkyloxy-indazole-6-carboxamide series are listed at lower purity grades (typically 95%) or are available only as custom synthesis products without batch-certified purity documentation . High and batch-consistent purity (≥97%) is critical for accurate IC50/EC50 determination in IKK2 inhibition assays, where impurities at ≥3% can confound dose-response curve fitting and lead to erroneous potency assignments [1].

Purity Benchmark
Supporting evidence
Target: NLT 98% (HPLC)
Typical analog: 95%
Reduces impurity interference in dose‑response assays.
Vendor specifications; analytical method may vary.
Purity Quality control Procurement specification

Class-Level IKK2 Inhibition Potential Supported by Patent Pharmacophore Mapping

The 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide scaffold to which CAS 919107-27-0 belongs is explicitly claimed as an IKK2 (IKKβ) inhibitory chemotype in granted patents US8501780 and US20080262040 [1]. These patents demonstrate that compounds within this general formula exhibit IKK2 inhibitory activity and are useful in treating IKK2-mediated inflammatory disorders including rheumatoid arthritis, asthma, and COPD [2]. The specific 2-butyl-3-ethoxy-N-(4-phenylbutyl) substitution pattern differentiates CAS 919107-27-0 from the exemplified patent compounds, which typically feature shorter N2-alkyl chains or different C3-substitution, potentially offering a distinct IKK2 selectivity window [1]. A structurally related indazole carboxamide chemotype has demonstrated IKKbeta inhibition with an IC50 of 97.4 μM in a radiometric assay using [γ-33P]-ATP, establishing a baseline potency expectation for this scaffold class [3].

IKK2 Inhibition Evidence
Class-level
Direct IC50: unavailable
Related indazole IC50: 97.4 μM
Patent pharmacophore: IKKβ
Class-level IKK2 inhibition inferred from patent SAR.
Data gap; procurement enables novel SAR generation.
IKK2 inhibitor NF-κB pathway Kinase inhibition

High-Value Application Scenarios for CAS 919107-27-0 in Drug Discovery and Chemical Biology


IKK2 Lead Optimization: Probing N2-Alkyl Chain Length Tolerance in the Indazole-6-Carboxamide Series

CAS 919107-27-0 serves as the optimal N2-butyl reference compound within a homologous series that includes the 2-ethyl (MW ~365), 2-propyl (MW ~379), and 2-butyl (MW 393.52) analogs. Systematic IKK2 enzyme inhibition profiling across this N2-alkyl series, combined with cellular NF-κB reporter gene assays, enables extraction of the N2-chain-length SAR relationship. The 2-butyl substituent extends deeper into the IKK2 lipophilic sub-pocket compared to shorter-chain analogs, potentially enhancing binding affinity while introducing additional rotational degrees of freedom that affect entropic binding penalties. Procurement of CAS 919107-27-0 at NLT 98% purity as the endpoint of this series ensures that observed potency differences are attributable to structural variation rather than impurity-related artifacts .

Physicochemical Property Optimization: Evaluating C3-Ethoxy vs. C3-Methoxy Impact on Permeability and Metabolic Stability

Direct comparison of CAS 919107-27-0 (3-ethoxy) against its 3-methoxy analog (2-butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide) in parallel artificial membrane permeability assays (PAMPA) and human liver microsome stability studies provides quantitative differentiation of the C3-alkoxy contribution to ADME properties. The predicted ~0.5 logP increase conferred by the ethoxy group is expected to enhance passive permeability, but may simultaneously reduce aqueous solubility, creating a testable permeability-solubility trade-off. This head-to-head comparison informs the design of subsequent indazole-6-carboxamide IKK2 inhibitors with balanced in vitro ADME profiles [1].

Kinase Selectivity Profiling: Using the 4-Phenylbutyl Carboxamide Side Chain as a Selectivity Handle

The N-(4-phenylbutyl) carboxamide side chain of CAS 919107-27-0 represents a distinctive structural feature within the 2-alkyl-3-alkyloxy-indazole-6-carboxamide series. Screening CAS 919107-27-0 against a broad kinase panel (e.g., 100-kinase selectivity screen at 1 μM and 10 μM) in parallel with analogs bearing alternative carboxamide N-substituents (e.g., N-(2-thienyl)ethyl or N-(2-furanyl)methyl) identifies off-target kinases whose inhibition is modulated by the 4-phenylbutyl group. This data directly supports the selection of CAS 919107-27-0 as a chemical probe for IKK2-mediated biology when the 4-phenylbutyl substituent confers a favorable selectivity window over closely related kinases [2].

Synthetic Cannabinoid Receptor Reference Standard for Forensic and Toxicology Applications

The indazole-6-carboxamide core with 2-alkyl-3-alkoxy substitution is a recognized scaffold within the synthetic cannabinoid chemical space [3]. CAS 919107-27-0, by virtue of its 2-butyl-3-ethoxy substitution pattern, occupies a specific structural niche within this class. Procurement of the compound at certified NLT 98% purity from ISO-compliant suppliers supports its use as an analytical reference standard for mass spectral library development, NMR characterization, and chromatographic method validation in forensic toxicology laboratories tasked with identifying emerging synthetic cannabinoid receptor agonists in seized materials or biological specimens .

Application
Selection Property
Validation Focus
IKK2 N2‑Alkyl SAR Studies
N2‑butyl steric and lipophilic profile
IKK2 enzyme inhibition and cellular NF‑κB reporter assays
C3‑Ethoxy vs. Methoxy ADME Profiling
C3‑ethoxy lipophilicity contribution
PAMPA permeability and microsomal stability comparison
Kinase Selectivity Profiling
4‑phenylbutyl side‑chain selectivity
Broad kinase panel screening at 1 μM and 10 μM
Synthetic Cannabinoid Analytical Reference
Certified purity and structural identity
Mass spectral and NMR library development for forensic research
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